molecular formula C17H22N2O2S B15009827 6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one

6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one

Cat. No.: B15009827
M. Wt: 318.4 g/mol
InChI Key: DGVTVSODEHCRDV-UHFFFAOYSA-N
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Description

6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core substituted with various functional groups such as methyl, phenoxy, and sulfanyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methyl-2-(propan-2-yl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Sulfanylation: The phenoxy intermediate is then reacted with an ethyl sulfanyl compound under suitable conditions to introduce the sulfanyl group.

    Cyclization: The final step involves the cyclization of the intermediate with a suitable dihydropyrimidinone precursor under acidic or basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dihydropyrimidinone derivatives.

    Substitution: Substituted dihydropyrimidinone derivatives.

Scientific Research Applications

6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Share similar heterocyclic structures and exhibit diverse biological activities.

    Coumarin Derivatives: Known for their wide range of pharmacological properties.

    Pyrimidine Derivatives: Commonly studied for their roles in DNA synthesis and repair.

Uniqueness

6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-methyl-2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N2O2S/c1-11(2)14-9-12(3)5-6-15(14)21-7-8-22-17-18-13(4)10-16(20)19-17/h5-6,9-11H,7-8H2,1-4H3,(H,18,19,20)

InChI Key

DGVTVSODEHCRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC(=CC(=O)N2)C)C(C)C

Origin of Product

United States

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